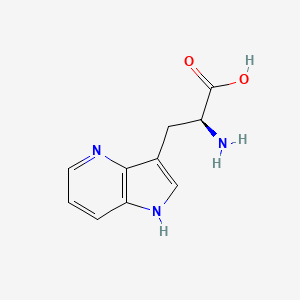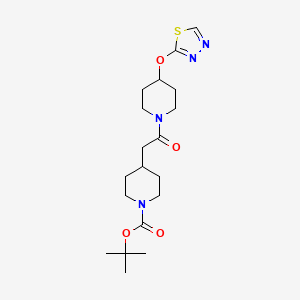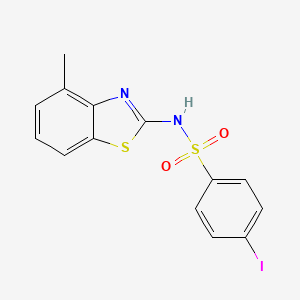
4-Azatryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azatryptophan is a chemical compound that is an analogue of the amino acid tryptophan . It is often used in research due to its unique properties .
Molecular Structure Analysis
The molecular structure of 4-Azatryptophan is similar to that of tryptophan, with the difference being the presence of an azaindole ring . This unique structure allows 4-Azatryptophan to have different physical and chemical properties compared to tryptophan .Chemical Reactions Analysis
The chemical reactions involving 4-Azatryptophan have been studied in the context of fluorescence properties . For example, one study investigated the fluorescence properties of tryptophan and its analogues, including 4-Azatryptophan, using two novel fluorescence spectroscopic techniques .Applications De Recherche Scientifique
Photophysical Probe for Protein Structure and Dynamics : 7-Azatryptophan, an analog of 4-Azatryptophan, has been utilized as a photophysical probe in protein studies. Its spectral characteristics are easily distinguishable from those of tryptophan, making it suitable for investigating protein structure and dynamics. It has been incorporated into synthetic peptides and shown to be a competitive inhibitor of α-chymotrypsin (Rich et al., 1993).
Fluorescence Studies : The fluorescence spectrum and lifetime of 7-Azatryptophan are sensitive to environmental changes, making it an ideal noninvasive in situ probe for protein structure and dynamics (Négrerie et al., 1990).
Synthesis and Purification : Research has focused on the chemoenzymatic synthesis of the enantiomers of 7-Azatryptophan, highlighting its potent fluorescent activity and its application in probing the structure and dynamics of proteins and peptides (Lecointe et al., 1998).
In Vivo Protein Studies : Azatryptophans, such as 4-Azatryptophan, have been used in vivo for the expression of colored proteins without post-translational modification. They serve as isosteric substitutes for natural tryptophan in cellular proteins, with unique spectral features like red-shifted fluorescence (Merkel et al., 2010).
Excited State Tautomerization Studies : The chromophoric moieties of azatryptophan analogs have been studied for their potential as fluorescent probes. Research has characterized the photophysical properties of these analogs, particularly focusing on their behavior in different environments (Cash et al., 2005).
Fluorescence Emission in Reverse Micellar Environments : The fluorescence emission behavior of 7-azatryptophan in reverse micelles has been reported, emphasizing its potential as a probe for water-restricted environments, relevant to biomembranes (Guharay & Sengupta, 1996).
Nitrogen Starvation Studies in Cyanobacteria : DL-7-azatryptophan has been used to study nitrogen starvation in cyanobacteria, revealing its impact on heterocyst differentiation and nitrogen metabolism (Chen et al., 1987).
Peptide and Protein Interaction Studies : 7-Azatryptophan has been incorporated into peptides and proteins for studies on small molecule-protein interactions and for probing protein folding and thrombin recognition (Rich et al., 1995; De Filippis et al., 2004).
Biosynthetic Incorporation into Proteins : Research has also been conducted on the biosynthetic incorporation of tryptophan analogues, including 7-azatryptophan, into proteins to study their spectroscopic characteristics and the effect on protein structure (Wong & Eftink, 1998).
Orientations Futures
The use of 4-Azatryptophan in research is likely to continue, given its unique properties and usefulness as a tool for studying protein structure and function . Future research may focus on further elucidating the properties of 4-Azatryptophan and its potential applications in various fields of study .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8/h1-3,5,7,13H,4,11H2,(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCYWIDRZLXIS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=CN2)C[C@@H](C(=O)O)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azatryptophan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
![4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2611010.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide](/img/structure/B2611012.png)
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2611015.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2611016.png)
![N-[(3-Methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide](/img/structure/B2611017.png)
![6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611020.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2611022.png)
![8-[2-(2-bromo-3-phenylprop-2-en-1-ylidene)hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611023.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2611026.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)